

5-Fluoro-2-methyl-4-nitroaniline molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-4-nitroaniline

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An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline

This document provides a comprehensive technical overview of **5-Fluoro-2-methyl-4-nitroaniline**, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Identification

5-Fluoro-2-methyl-4-nitroaniline is an aromatic organic compound characterized by a benzene ring substituted with five different groups: a fluorine atom, a methyl group, a nitro group, an amino group, and a hydrogen atom.

- IUPAC Name: **5-fluoro-2-methyl-4-nitroaniline**^[1]
- Molecular Formula: C₇H₇FN₂O₂^[1]
- SMILES: CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N^[1]
- InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N

Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **5-Fluoro-2-methyl-4-nitroaniline**. This information is critical for its handling, characterization, and application in experimental settings.

Property	Value	Reference / Source
CAS Number	633327-50-1	Advanced ChemBlocks[1], BLD Pharm[2]
Molecular Weight	170.14 g/mol	Advanced ChemBlocks[1]
Physical Form	Solid	Sigma-Aldrich
Melting Point	147°C (with decomposition)	Oakwood Chemical
Purity	Typically ≥95%	Advanced ChemBlocks[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	BLD Pharm

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request for specific batches.

Proposed Experimental Protocol: Synthesis

A specific, peer-reviewed synthesis protocol for **5-Fluoro-2-methyl-4-nitroaniline** is not readily available in the searched literature. However, based on established methods for analogous anilines, a plausible and robust synthetic route is the electrophilic nitration of the corresponding aniline precursor, 3-Fluoro-6-methylaniline. The directing effects of the activating amino group and the weakly activating methyl group, considered alongside the deactivating effect of the fluorine atom, suggest that the nitro group will preferentially add to the position para to the amino group.

Reaction: Nitration of 3-Fluoro-6-methylaniline.

Principle: An electrophilic aromatic substitution reaction where the nitronium ion (NO_2^+), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich

benzene ring of the aniline precursor. The amino group is a strong activating group and is para-directing.

Materials and Reagents:

- 3-Fluoro-6-methylaniline (Starting Material)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2) or Ethyl Acetate (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Standard laboratory glassware for workup and purification

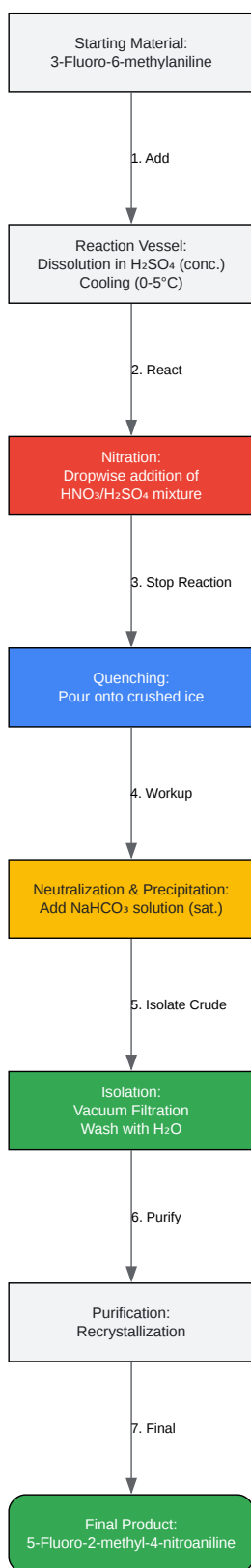
Procedure:

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
- Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C .

- **Addition of Starting Material:** Slowly add 3-Fluoro-6-methylaniline (0.1 mol) dropwise to the cooled sulfuric acid while stirring vigorously. Ensure the temperature does not rise above 10°C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cooled in an ice bath.
- **Nitration:** Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring.
- **Neutralization and Precipitation:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
- **Isolation:** Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water.
- **Extraction (Alternative to Filtration if product is oily):** If a solid does not precipitate cleanly, transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
- **Drying:** Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure **5-Fluoro-2-methyl-4-nitroaniline**.

Visualization of Synthetic Workflow

The logical workflow for the proposed synthesis is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.



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References

- 1. 5-Fluoro-2-methyl-4-nitroaniline 95% | CAS: 633327-50-1 | AChemBlock [achemblock.com]
- 2. 633327-50-1|5-Fluoro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
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